6-bromo-1H-indene
Overview
Description
6-Bromo-1H-indene is a brominated derivative of indene, a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The addition of a bromine atom at the 6-position of the indene ring system can significantly alter its chemical and physical properties, as well as its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindene diones has been reported, where bromine atoms were introduced into the methyl group on the benzene rings of biindenylidenedione, leading to a change in properties . Another study focused on the synthesis of 6-bromo-5,8-dimethylisoquinoline, which involved 5-bromo-4,7-dimethylindene as an intermediate . These syntheses highlight the versatility of brominated indenes as intermediates in the preparation of more complex organic molecules.
Molecular Structure Analysis
The molecular structure of brominated indene derivatives can be complex, as demonstrated by the single-crystal analysis of a dibromomethyl biindene dione . The crystal structure analysis revealed a defective tightness in the molecular arrangement compared to its precursor. This suggests that the introduction of bromine atoms can lead to significant changes in the molecular packing and, potentially, the solid-state properties of these compounds.
Chemical Reactions Analysis
Brominated indenes can undergo various chemical reactions, particularly due to the presence of the reactive bromine atom. For example, the co-pyrolysis of brominated octafluoroindane thiols with tetrafluoroethylene resulted in the formation of dodecafluoro-indeno[5,6-b]thiophene, showcasing the reactivity of brominated indenes under heat-induced conditions . The bromine atom in these molecules can act as a leaving group or participate in radical reactions, leading to diverse reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indenes are influenced by the presence of the bromine atom. The study of photochromic and photomagnetic properties of brominated biindene diones revealed that the substitution of hydrogen atoms by bromines significantly affected these properties . Additionally, the crystal structure of a brominated azobenzene compound provided insights into the conformation and intramolecular interactions within the molecule, which are crucial for understanding its stability and reactivity .
Scientific Research Applications
1. Applications in Organic Chemistry
6-bromo-1H-indene is a significant compound in organic synthesis and chemical reactions. It has been used as a precursor for generating cyclic allenes, which are vital intermediates in the synthesis of various organic compounds. For instance, the bromofluorocarbene adduct of indene has been utilized to generate isonaphthalene by the Doering–Moore–Skattebol reaction (Christl et al., 2006). Additionally, 6-bromo-1H-indene has been employed in the synthesis of photochromic compounds, significantly impacting the development of photoresponsive materials (Chen et al., 2010).
2. Use in Polymerization Catalysis
In the field of polymerization, 6-bromo-1H-indene derivatives have been used to synthesize novel ligands. These ligands are then applied in olefin polymerization catalysis, demonstrating the compound's role in developing new catalytic systems (Lebedev et al., 2009).
3. Synthesis of Metal Complexes
The compound has been instrumental in synthesizing indenyl metal complexes, particularly with molybdenum and tungsten. These complexes have potential applications in catalysis and organometallic chemistry (Honzíček et al., 2010).
4. Development of Functionalized Derivatives
Functionalization of 6-bromo-1H-indene leads to the synthesis of various derivatives. These derivatives have applications in different areas of chemistry, such as the synthesis of gem-difluorinated compounds, which are valuable in medicinal chemistry and materials science (Zhang et al., 2014).
5. Studies in Photochemistry and Spectroscopy
6-bromo-1H-indene derivatives have been studied for their photochromic and photomagnetic properties, indicating their potential in developing photoresponsive materials and molecular electronics (Chen et al., 2010). Additionally, NMR analysis of these compounds provides insights into their molecular structure, aiding in the design of new compounds with specific properties (Spiteller et al., 2002).
properties
IUPAC Name |
6-bromo-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDZFUEYJFWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506649 | |
Record name | 6-Bromo-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indene | |
CAS RN |
33065-61-1 | |
Record name | 6-Bromoindene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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